molecular formula C7H9N3O3 B2546594 Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate CAS No. 2111773-97-6

Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate

Cat. No.: B2546594
CAS No.: 2111773-97-6
M. Wt: 183.167
InChI Key: HOBBYPVPEJIJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-12-6(11)5-9-10-7(13-5)8-4-2-3-4/h4H,2-3H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBBYPVPEJIJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN=C(O1)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives, while substitution reactions can produce a variety of functionalized oxadiazoles .

Scientific Research Applications

Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate
  • 5-aryl-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazole
  • 3-amino-1-(2-cyclopropyl-6,7-dihydrooxazolo[4,5-c]pyridin-5(4H)-yl)-4-(2,5-difluorophenyl)butan-1-one

Comparison: Methyl 5-(cyclopropylamino)-1,3,4-oxadiazole-2-carboxylate is unique due to its cyclopropylamino group, which imparts distinct chemical and biological properties. Compared to other oxadiazole derivatives, this compound may exhibit enhanced stability and reactivity, making it a valuable compound for various applications .

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